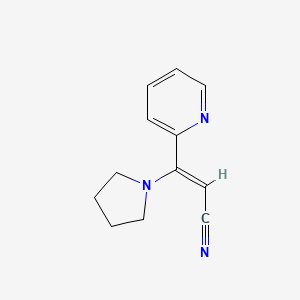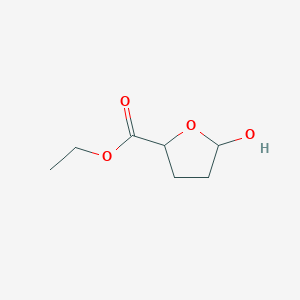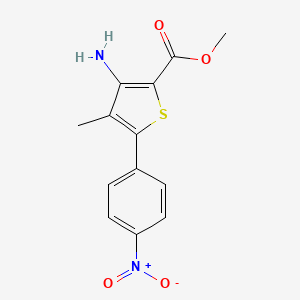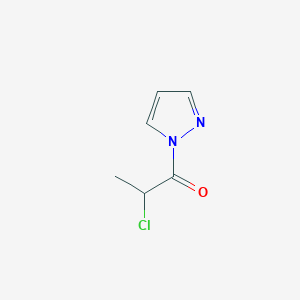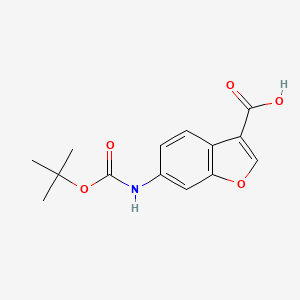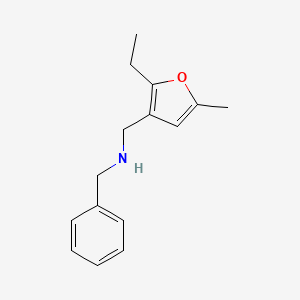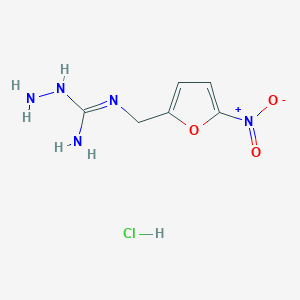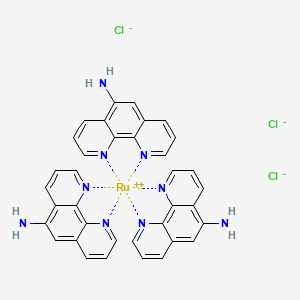
N-(3,4-Dichlorophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)hydrazinecarboxamide is an organic compound with the molecular formula C7H7Cl2N3O. It is characterized by the presence of two chlorine atoms attached to a phenyl ring, a hydrazine group, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)hydrazinecarboxamide typically involves the reaction of 3,4-dichloroaniline with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Starting Materials: 3,4-dichloroaniline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 3,4-dichloroaniline is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by cooling the reaction mixture, filtering, and recrystallizing from an appropriate solvent
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate purification steps such as distillation and chromatography to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dichlorophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(3,4-Dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3-nitrobenzoyl)hydrazinecarboxamide
- N-(3,4-Dichlorophenyl)-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide
Uniqueness
N-(3,4-Dichlorophenyl)hydrazinecarboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both hydrazine and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
19375-63-4 |
|---|---|
Formule moléculaire |
C7H7Cl2N3O |
Poids moléculaire |
220.05 g/mol |
Nom IUPAC |
1-amino-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C7H7Cl2N3O/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
Clé InChI |
GJSBGSQJDXDYQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


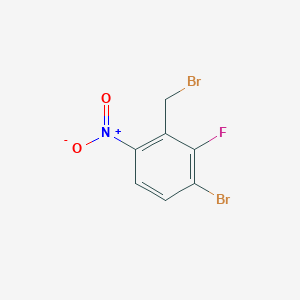
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)
![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
